molecular formula C12H10FNO B1629600 2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine CAS No. 887974-66-5

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine

Cat. No. B1629600
CAS RN: 887974-66-5
M. Wt: 203.21 g/mol
InChI Key: ISRNPAKQMAALGU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a heterocyclic aromatic compound that contains a pyridine ring and a fluorophenyl group. The synthesis of this compound is relatively simple and can be achieved through a few different methods.

Scientific Research Applications

Drug Design and Development

Boronic acids and their derivatives: are pivotal in the design of new drugs due to their unique reactivity and biological significance . The compound , with its boronic ester-like structure, could be a potential candidate for neutron capture therapy (NCT), a targeted cancer treatment. Its fluorophenyl group may enhance cell membrane permeability, making it a valuable moiety in pharmacokinetics.

Drug Delivery Systems

The hydroxymethyl group present in the compound provides a functional handle for conjugation, making it suitable for drug delivery applications . It can be used to modify the solubility or release profile of a drug, potentially improving its therapeutic index.

Organic Synthesis

This compound can serve as a precursor in organic synthesis, particularly in the construction of complex molecules with pyridine cores . Its reactivity towards various organic transformations makes it a versatile building block for synthesizing a wide range of heterocyclic compounds.

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectrometric analyses . The fluorine atom in the molecule could be utilized for fluorometric detection , enhancing the sensitivity of analytical techniques.

Materials Science

The structural motifs present in “2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine” can be incorporated into polymeric materials to impart specific physical properties, such as thermal stability or fluorescence . These materials could find applications in electronics, photonics, or as sensors.

properties

IUPAC Name

[6-(3-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRNPAKQMAALGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647019
Record name [6-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine

CAS RN

887974-66-5
Record name [6-(3-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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